molecular formula C8H14N2O2S B12937434 3-((Diethylamino)methyl)thiazolidine-2,4-dione

3-((Diethylamino)methyl)thiazolidine-2,4-dione

Cat. No.: B12937434
M. Wt: 202.28 g/mol
InChI Key: SUWPRJILSSCDMR-UHFFFAOYSA-N
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Description

3-((Diethylamino)methyl)thiazolidine-2,4-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Diethylamino)methyl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with diethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-((Diethylamino)methyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

3-((Diethylamino)methyl)thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antioxidant, and anticancer activities, making it a valuable tool in biological research.

    Medicine: It has potential therapeutic applications in the treatment of diabetes, inflammation, and neurodegenerative diseases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-((Diethylamino)methyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-((Diethylamino)methyl)thiazolidine-2,4-dione can be compared with other thiazolidine derivatives:

The uniqueness of this compound lies in its specific substituents, which confer unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C8H14N2O2S

Molecular Weight

202.28 g/mol

IUPAC Name

3-(diethylaminomethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C8H14N2O2S/c1-3-9(4-2)6-10-7(11)5-13-8(10)12/h3-6H2,1-2H3

InChI Key

SUWPRJILSSCDMR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CN1C(=O)CSC1=O

Origin of Product

United States

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